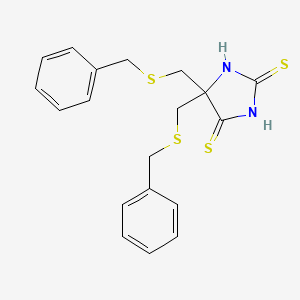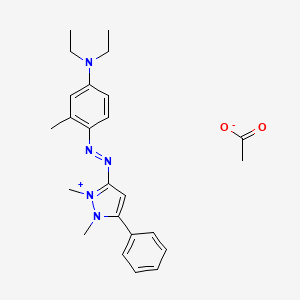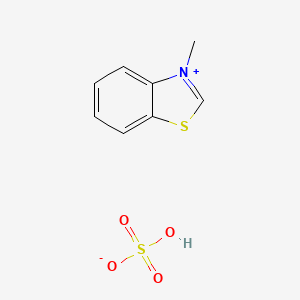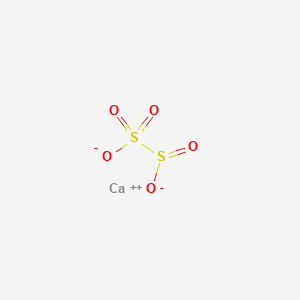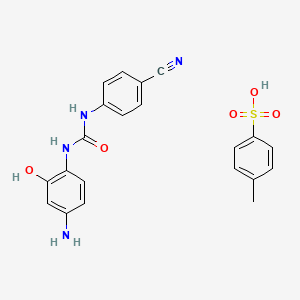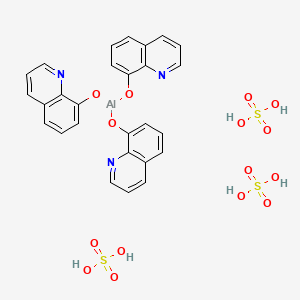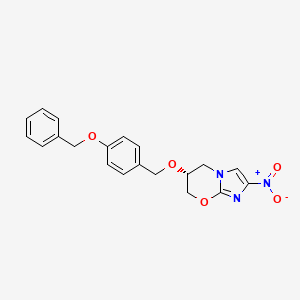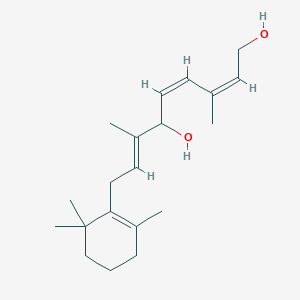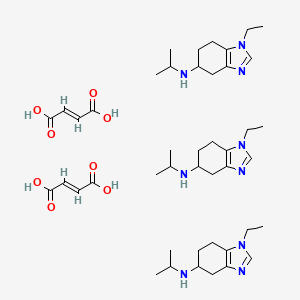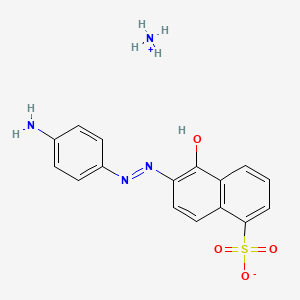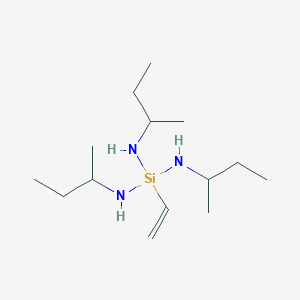
N,N',N''-Tris(1-methylpropyl)-1-vinylsilanetriamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N,N’,N’'-Tris(1-methylpropyl)-1-vinylsilanetriamine: is a specialized organosilicon compound characterized by its unique structure, which includes a vinyl group attached to a silanetriamine core
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of N,N’,N’'-Tris(1-methylpropyl)-1-vinylsilanetriamine typically involves the reaction of vinyltrichlorosilane with 1-methylpropylamine under controlled conditions. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions. The general reaction scheme is as follows:
Vinyltrichlorosilane+31-methylpropylamine→N,N’,N”-Tris(1-methylpropyl)-1-vinylsilanetriamine+3HCl
Industrial Production Methods: On an industrial scale, the production of this compound involves similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation and purification to remove any by-products and unreacted starting materials.
化学反应分析
Types of Reactions: N,N’,N’'-Tris(1-methylpropyl)-1-vinylsilanetriamine undergoes various chemical reactions, including:
Oxidation: The vinyl group can be oxidized to form corresponding epoxides or diols.
Reduction: The compound can be reduced to form saturated silanetriamines.
Substitution: The amine groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are employed.
Substitution: Halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used.
Major Products:
Oxidation: Epoxides, diols.
Reduction: Saturated silanetriamines.
Substitution: Halogenated silanetriamines.
科学研究应用
Chemistry: N,N’,N’'-Tris(1-methylpropyl)-1-vinylsilanetriamine is used as a precursor in the synthesis of advanced materials, including polymers and resins. Its unique structure allows for the formation of cross-linked networks, enhancing the mechanical properties of the resulting materials.
Biology: In biological research, this compound is explored for its potential as a biocompatible material. Its ability to form stable bonds with biological molecules makes it a candidate for drug delivery systems and tissue engineering.
Medicine: The compound’s unique properties are being investigated for use in medical devices and implants
Industry: In the industrial sector, N,N’,N’'-Tris(1-methylpropyl)-1-vinylsilanetriamine is used in the production of coatings, adhesives, and sealants. Its ability to enhance the durability and performance of these products makes it valuable in various applications.
作用机制
The mechanism by which N,N’,N’'-Tris(1-methylpropyl)-1-vinylsilanetriamine exerts its effects is primarily through its ability to form stable covalent bonds with other molecules. The vinyl group allows for polymerization reactions, while the amine groups can interact with various substrates. The molecular targets and pathways involved include:
Polymerization: The vinyl group participates in free radical polymerization, forming cross-linked networks.
Covalent Bonding: The amine groups can form covalent bonds with other molecules, enhancing the stability and functionality of the resulting compounds.
相似化合物的比较
- N,N’,N’'-Tris(1-methylpropyl)-1-silanetriamine
- N,N’,N’'-Tris(1-methylpropyl)-1-ethylsilanetriamine
- N,N’,N’'-Tris(1-methylpropyl)-1-propylsilanetriamine
Comparison: N,N’,N’'-Tris(1-methylpropyl)-1-vinylsilanetriamine is unique due to the presence of the vinyl group, which allows for additional polymerization reactions compared to its analogs. This feature enhances its applicability in the synthesis of advanced materials and its potential use in various scientific and industrial applications.
属性
CAS 编号 |
93777-91-4 |
|---|---|
分子式 |
C14H33N3Si |
分子量 |
271.52 g/mol |
IUPAC 名称 |
N-[bis(butan-2-ylamino)-ethenylsilyl]butan-2-amine |
InChI |
InChI=1S/C14H33N3Si/c1-8-12(5)15-18(11-4,16-13(6)9-2)17-14(7)10-3/h11-17H,4,8-10H2,1-3,5-7H3 |
InChI 键 |
ALIGWNJACSYFPX-UHFFFAOYSA-N |
规范 SMILES |
CCC(C)N[Si](C=C)(NC(C)CC)NC(C)CC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


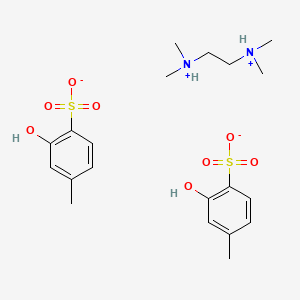
![1,2,4,5-Tetrabromo-3,6-bis[(pentabromophenoxy)methyl]benzene](/img/structure/B12685985.png)
